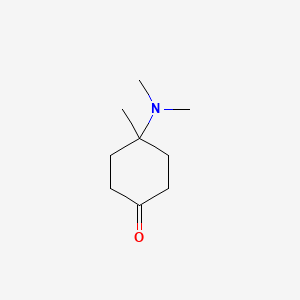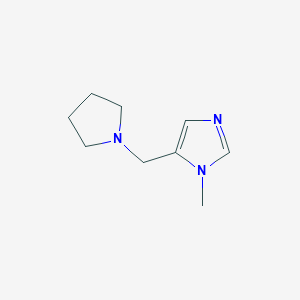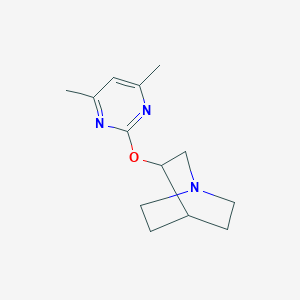![molecular formula C14H8ClF3N2 B2575490 2-[3-cloro-5-(trifluorometil)piridin-2-il]-1H-indol CAS No. 2060750-44-7](/img/structure/B2575490.png)
2-[3-cloro-5-(trifluorometil)piridin-2-il]-1H-indol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-indole is a complex organic compound that features a pyridine ring substituted with chlorine and trifluoromethyl groups, and an indole moiety
Aplicaciones Científicas De Investigación
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-indole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the development of advanced materials with specific properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-indole typically involves multiple steps, starting from readily available precursors. One common route involves the nucleophilic substitution of 2,3-dichloro-5-(trifluoromethyl)pyridine with an appropriate indole derivative under basic conditions . The reaction conditions often include the use of polar aprotic solvents such as dimethylformamide (DMF) and bases like potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate (KMnO4) for oxidation.
Reducing Agents: Such as sodium borohydride (NaBH4) for reduction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation can produce corresponding oxides .
Mecanismo De Acción
The mechanism by which 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-indole exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. This can lead to inhibition or activation of specific pathways, depending on the target .
Comparación Con Compuestos Similares
Similar Compounds
- 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetonitrile
- 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine
- 2-chloro-5-(trifluoromethyl)pyridine
Uniqueness
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-indole is unique due to the presence of both the indole and pyridine moieties, which confer distinct chemical and biological properties. The trifluoromethyl group further enhances its stability and lipophilicity, making it a valuable compound for various applications .
Propiedades
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClF3N2/c15-10-6-9(14(16,17)18)7-19-13(10)12-5-8-3-1-2-4-11(8)20-12/h1-7,20H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTLWRCCYULRDOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClF3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(3-Cyclobutyl-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride](/img/structure/B2575407.png)


![N-(3,5-dimethoxyphenyl)-2-({5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetamide](/img/structure/B2575410.png)

![5-bromo-N-[1-(furan-3-yl)propan-2-yl]furan-2-carboxamide](/img/structure/B2575413.png)
![2-(5-(4-acetylpiperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(tert-butyl)acetamide](/img/structure/B2575414.png)
![2-Chloro-N-[3-[5-(trifluoromethyl)pyrazol-1-yl]phenyl]propanamide](/img/structure/B2575416.png)
![N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B2575419.png)


![N-[4-(2-oxopiperidin-1-yl)phenyl]-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2575424.png)
![(1Z)-2-[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N'-hydroxyethanimidamide](/img/structure/B2575428.png)
![(E)-2-(6'-methyl-3'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'(4'H)-ylidene)-N-phenylhydrazinecarboxamide](/img/structure/B2575430.png)
